1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea
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Overview
Description
1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenethyl group and an indolinone moiety connected through a urea linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenethylamine and 1-methyl-2-oxoindoline-5-carboxylic acid.
Formation of Urea Linkage: The key step in the synthesis is the formation of the urea linkage. This is achieved by reacting 4-methoxyphenethylamine with 1-methyl-2-oxoindoline-5-carboxylic acid in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea bond.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, scaling up of the synthesis, and implementation of continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenethyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl group in the indolinone moiety. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: The methoxy group in the phenethyl moiety can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride (NaH) and alkyl halides are employed in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenethyl group may yield corresponding aldehydes or carboxylic acids.
Scientific Research Applications
1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine: The compound is explored for its potential therapeutic properties. Research may focus on its activity against specific diseases or its role as a lead compound in drug development.
Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific context of its use. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression.
Comparison with Similar Compounds
1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea can be compared with other similar compounds, such as:
1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-3-yl)urea: This compound differs in the position of the urea linkage, which may result in different chemical and biological properties.
1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-6-yl)urea: The position of the indolinone moiety is altered, potentially affecting its reactivity and interactions.
1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-7-yl)urea: Another positional isomer with distinct properties.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(1-methyl-2-oxo-3H-indol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-22-17-8-5-15(11-14(17)12-18(22)23)21-19(24)20-10-9-13-3-6-16(25-2)7-4-13/h3-8,11H,9-10,12H2,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELHCSBZKCYINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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